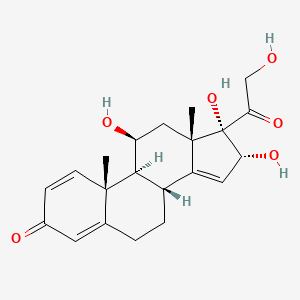

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione is a synthetic adrenocortical steroid with predominantly glucocorticoid properties. This compound has a molecular formula of C21H28O6 and a molecular weight of 376.44 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione involves multiple steps. One common method includes the oxidation of a precursor steroid compound, followed by hydroxylation at specific positions. The reaction conditions typically involve the use of strong oxidizing agents and specific catalysts to achieve the desired hydroxylation .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical synthesis using similar methods as described above. The process is optimized for yield and purity, involving rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Acetylation and Esterification Reactions

The hydroxyl groups at C-11, C-16, C-17, and C-21 undergo acetylation under controlled conditions to form esters, which are intermediates in synthetic pathways. For example:

-

Acetylation of C-21 : Reacting the compound with acetic anhydride in dichloromethane/ethanol with formic acid and sodium hypochlorite yields the 21-acetylated derivative .

-

Selective Protection : The C-16 and C-17 hydroxyls are protected via acetal formation using aldehydes (e.g., cyclohexanecarboxaldehyde) in dioxane with HCl gas and perchloric acid as a catalyst. This produces a mixture of R/S epimers, with stereochemical control dependent on the acid catalyst .

Table 1: Reaction Conditions for Acetylation/Acetal Formation

Hydrolysis Reactions

Deprotection of acetylated intermediates is critical for synthesizing the final compound:

-

Basic Hydrolysis : Sodium sulfite in aqueous solution cleaves the 16α-hydroxyprednisolone acetate, yielding the free hydroxyl form. This step achieves 36.5 g of product with high purity .

-

Acid-Catalyzed Hydrolysis : Treatment with 15% sulfuric acid removes protective groups while preserving the steroidal backbone .

Table 2: Hydrolysis Outcomes

| Starting Material | Reagents | Product | Yield | Purity | Source |

|---|---|---|---|---|---|

| 16α-Hydroxyprednisolone acetate | NaHSO₃, H₂O | 16α-Hydroxyprednisolone | 36.5 g | >95% | |

| Tris-acetylated derivative | 10% HCl | Deacetylated product | 11.8 g | 96.5% |

Oxidation and Stability

The 1,4-diene-3-ketone system is susceptible to oxidation under harsh conditions. Key findings include:

-

Oxidative Degradation : Prolonged exposure to sodium hypochlorite at elevated temperatures (>15°C) leads to over-oxidation of the diene system, necessitating strict temperature control .

-

Stabilization via Acetal Formation : Acetal derivatives at C-16/17 enhance stability by reducing hydroxyl reactivity, enabling storage at -18°C without decomposition .

Key Reaction Mechanisms

-

Acetal Formation : Acid-catalyzed nucleophilic attack by hydroxyls on aldehyde carbonyl, followed by dehydration.

-

Ester Hydrolysis : Base-mediated cleavage of acetyl groups via hydroxide ion attack.

Scientific Research Applications

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione, also known as 16alpha-Hydroxyprednisolone, is a synthetic glucocorticoid compound with significant anti-inflammatory properties. It acts by modulating the immune response and inhibiting pro-inflammatory cytokines. This compound is recognized as a metabolite of Budesonide, a widely used treatment for asthma and other inflammatory conditions.

Research Applications

The primary applications of this compound include studies on its interactions with biological systems, which have demonstrated its influence on various signaling pathways related to inflammation and immune response modulation. Its interaction with glucocorticoid receptors is particularly significant, as it can enhance or inhibit specific gene expressions involved in inflammation control.

Structural Similarity and Unique Characteristics

Several compounds are structurally similar to this compound. Notable examples include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Prednisolone | Hydroxyl groups at positions 11 and 21 | Well-known glucocorticoid used in various therapies |

| Budesonide | Contains a butyric acid side chain | Potent anti-inflammatory effects; used in asthma |

| Dexamethasone | Fluorine substitution at position 9 | Stronger anti-inflammatory effects than prednisolone |

| Cortisol | Natural glucocorticoid | Regulates metabolism and immune response naturally |

Mechanism of Action

The compound exerts its effects primarily through its glucocorticoid activity. It binds to glucocorticoid receptors, modulating the expression of specific genes involved in inflammatory and immune responses. This leads to the suppression of inflammation and modulation of immune function .

Comparison with Similar Compounds

Similar Compounds

16alpha-Hydroxyprednisolone: Another hydroxylated steroid with similar anti-inflammatory properties.

Budesonide: A parent compound from which 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione is derived.

Mometasone: A related steroid with potent anti-inflammatory effects.

Uniqueness

This compound is unique due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications .

Biological Activity

11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione, also known as 16alpha-Hydroxyprednisolone , is a synthetic glucocorticoid compound with significant anti-inflammatory properties. This compound is recognized as a metabolite of Budesonide and plays a crucial role in modulating immune responses and inflammation.

- Molecular Formula : C21H28O6

- Molecular Weight : 376.44 g/mol

- Melting Point : 235-238°C

- Boiling Point : Approximately 591.5°C

This compound exhibits its biological activity primarily through:

- Glucocorticoid Receptor Modulation : The compound binds to glucocorticoid receptors (GR), leading to the regulation of gene expression involved in inflammation and immune response.

- Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as IL-1, IL-6, and TNF-alpha.

- Signaling Pathway Interaction : The compound influences various signaling pathways that are critical in inflammatory processes.

Biological Activity

The biological activities of this compound include:

-

Anti-inflammatory Effects :

- Reduces inflammation in various models of inflammatory diseases.

- Demonstrated efficacy in conditions like asthma and allergic reactions.

-

Immunosuppressive Properties :

- Suppresses immune system activity which can be beneficial in autoimmune conditions.

-

Metabolic Effects :

- Influences glucose metabolism and can affect lipid profiles.

Study 1: Anti-inflammatory Efficacy in Asthma Models

A study investigated the effects of this compound in a murine model of asthma. The results indicated:

- Significant reduction in airway hyperresponsiveness.

- Decreased levels of inflammatory markers in bronchoalveolar lavage fluid.

Study 2: Immunosuppressive Effects

Research on the immunosuppressive effects highlighted that:

- The compound effectively reduced T-cell proliferation in vitro.

- It demonstrated potential for use in transplant medicine to prevent rejection.

Study 3: Metabolic Impact Assessment

A metabolic study showed that treatment with this compound led to:

- Altered glucose homeostasis.

- Changes in serum lipid levels indicative of glucocorticoid activity.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Prednisolone | Hydroxyl groups at positions 11 and 21 | Well-known glucocorticoid used in various therapies |

| Budesonide | Contains a butyric acid side chain | Potent anti-inflammatory effects; used in asthma |

| Dexamethasone | Fluorine substitution at position 9 | Stronger anti-inflammatory effects than prednisolone |

| Cortisol | Natural glucocorticoid | Regulates metabolism and immune response naturally |

The unique hydroxylation pattern of this compound enhances its potency and selectivity compared to its analogs.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying and quantifying 11beta,16alpha,17,21-Tetrahydroxy-pregna-1,4,14-triene-3,20-dione in biological samples?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Utilize reverse-phase HPLC with UV detection (λ = 240–250 nm) for quantification, given the compound’s conjugated diene structure. Ensure a purity threshold >95% as validated by retention time and spiked controls .

- Mass Spectrometry (MS): Pair with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) for precise molecular weight confirmation (376.44 g/mol) and fragmentation pattern analysis .

- Nuclear Magnetic Resonance (NMR): Employ ¹H/¹³C NMR to resolve stereochemistry, particularly the seven defined stereocenters (e.g., 11β,16α configurations), using deuterated solvents like DMSO-d6 .

Q. What are the optimal storage and handling protocols for this compound to ensure stability?

Methodological Answer:

- Storage: Maintain at -20°C in airtight, light-resistant containers to prevent degradation via oxidation or photolysis .

- Handling: Use inert atmospheres (e.g., nitrogen gloveboxes) during weighing. Avoid dust generation by pre-dissolving in ethanol or DMSO for aliquots .

- Safety: Wear nitrile gloves, lab coats, and eye protection due to acute toxicity (oral LD₅₀: 300–2000 mg/kg) and skin irritation risks .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its metabolic pathways and receptor interactions?

Methodological Answer:

- Metabolic Pathways: The 16α-hydroxyl group enhances water solubility, promoting renal excretion, while the 11β-hydroxyl is critical for glucocorticoid receptor (GR) binding. Use isotope-labeled tracers (e.g., ³H/¹⁴C) to track hepatic metabolism via CYP3A4 .

- Receptor Binding: Conduct competitive binding assays with GR-expressing cell lines. Compare affinity to prednisolone (structurally similar but lacking 16α-OH) to isolate stereochemical contributions .

Q. How can researchers resolve contradictions in reported toxicological data, such as tumorigenic potential versus anti-inflammatory safety?

Methodological Answer:

- Dose-Dependent Analysis: Perform in vivo studies across dose ranges (e.g., 0.1–100 mg/kg) to identify thresholds for adverse effects. notes tumorigenicity at high doses (>50 mg/kg) but anti-inflammatory efficacy at lower doses (<5 mg/kg) .

- Model Selection: Compare rodent models (prone to glucocorticoid-induced tumors) versus human primary cell cultures to assess translational relevance .

- Mechanistic Studies: Use RNA-seq or proteomics to differentiate pro-apoptotic (anti-inflammatory) vs. proliferative (tumorigenic) signaling pathways .

Q. What methodological considerations are critical when studying cross-reactivity with other corticosteroids in immunological assays?

Methodological Answer:

- Patch Testing: Adapt protocols from allergen studies (e.g., T.R.U.E. TEST) to assess cross-reactivity with budesonide or tixocortol, which share structural motifs (e.g., 16,17-acetal groups) .

- ELISA/SPR Assays: Immobilize the compound on biosensor chips and measure binding to immunoglobulin E (IgE) or T-cell receptors from sensitized patients .

- Structural Modeling: Use molecular docking software (e.g., AutoDock Vina) to predict epitope overlap with related steroids like hydrocortisone or triamcinolone .

Properties

Molecular Formula |

C21H26O6 |

|---|---|

Molecular Weight |

374.4 g/mol |

IUPAC Name |

(8R,9S,10R,11S,13S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H26O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-8,13,15-16,18,22,24-25,27H,3-4,9-10H2,1-2H3/t13-,15-,16+,18+,19-,20-,21-/m0/s1 |

InChI Key |

DIGGLNJQCGHXQV-XUPWNSBFSA-N |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H](C1=C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O |

Canonical SMILES |

CC12CC(C3C(C1=CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.